![molecular formula C6H4BrIO B155156 3-Bromo-5-iodophenol CAS No. 570391-20-7](/img/structure/B155156.png)
3-Bromo-5-iodophenol
Overview
Description
3-Bromo-5-iodophenol is a chemical compound with the molecular formula C6H4BrIO . It has an average mass of 298.904 Da and a monoisotopic mass of 297.848999 Da . It is used as a reactant in the preparation of N-[3-(1H-Indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl]methanesulfonamide (LP-261), a potent antimitotic agent .
Molecular Structure Analysis
The molecular structure of 3-Bromo-5-iodophenol consists of a phenol group with bromine and iodine substituents at the 3rd and 5th positions respectively . The exact mass of the molecule is 297.84902 g/mol .Chemical Reactions Analysis
3-Bromo-5-iodophenol is used as a reactant in the preparation of N-[3-(1H-Indol-4-yl)-5-(2-methoxyisonicotinoyl)phenyl]methanesulfonamide (LP-261), a potent antimitotic agent .Physical And Chemical Properties Analysis
3-Bromo-5-iodophenol has a density of 2.4±0.1 g/cm³ and a boiling point of 324.2±32.0 °C at 760 mmHg . It has a molar refractivity of 48.7±0.3 cm³ and a polar surface area of 20 Ų . The compound has one hydrogen bond acceptor and one hydrogen bond donor .Scientific Research Applications
Drug Synthesis
3-Bromo-5-iodophenol is utilized in the synthesis of various pharmaceutical compounds. It serves as a building block in the creation of drugs, particularly due to its halogenated aromatic structure which is often required in medicinal chemistry .
Biochemical Studies
This compound is used to study biochemical effects, providing insights into the interaction between drugs and biological systems. It helps in understanding the mechanism of action of drugs .
Antimitotic Agent Development
It acts as a reactant in the preparation of potent antimitotic agents like LP-261, which are crucial in cancer research for their ability to inhibit cell division .
Protein and Enzyme Structure Analysis
Researchers employ 3-Bromo-5-iodophenol in studying the structure and function of proteins and enzymes, which is fundamental in biochemistry and molecular biology .
Analytical Chemistry
In analytical chemistry, it’s used for developing protocols and methods for the analysis of chemical substances, leveraging its unique chemical properties .
Controlled Environment Applications
The compound finds use in controlled environment solutions, where precise conditions are required for scientific experimentation .
Safety and Hazards
Mechanism of Action
Action Environment
The action, efficacy, and stability of 3-Bromo-5-iodophenol can be influenced by various environmental factors . These can include factors such as pH, temperature, and the presence of other molecules. The halogen atoms in the molecule could potentially affect its stability and reactivity under different conditions.
properties
IUPAC Name |
3-bromo-5-iodophenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrIO/c7-4-1-5(8)3-6(9)2-4/h1-3,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQYQJLWQIUGDTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)I)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627098 | |
Record name | 3-Bromo-5-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.90 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-5-iodophenol | |
CAS RN |
570391-20-7 | |
Record name | 3-Bromo-5-iodophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=570391-20-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-5-iodophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627098 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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